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Compound of Interest

Compound Name: BWX 46

Cat. No.: B12815159 Get Quote

Welcome to the technical support center for the synthesis and application of BWX 46, more

accurately known as EBC-46 or Tigilanol Tiglate. This resource is designed for researchers,

scientists, and drug development professionals. Here you will find troubleshooting guides and

frequently asked questions (FAQs) to address specific issues you might encounter during your

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for the compound often referred to as BWX 46?

A1: The compound is scientifically known as Tigilanol Tiglate, with the research code EBC-46.

"BWX 46" appears to be a misnomer. This document will refer to the compound as EBC-46

(Tigilanol Tiglate).

Q2: What is the primary challenge in the synthesis of EBC-46?

A2: The primary challenge lies in its complex molecular structure. For a long time, EBC-46 was

considered synthetically inaccessible due to the difficulty in its laboratory production.[1] A key

hurdle is the specific and controlled placement of oxygen atoms on the B ring of the molecule,

which is crucial for its biological activity.[1]

Q3: What is the natural source of EBC-46, and why is a synthetic route necessary?
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A3: The only known natural source of EBC-46 is the seed of the blushwood tree (Fontainea

picrosperma), which is found exclusively in a small rainforest region of Northeastern Australia.

[1] This limited natural availability makes a scalable synthetic production method essential to

meet research and clinical demands.[1]

Q4: What is the mechanism of action for EBC-46?

A4: EBC-46 is an activator of Protein Kinase C (PKC).[1] When injected directly into a solid

tumor, it activates specific forms of PKC, which in turn triggers a localized immune response.

This leads to the disruption of the tumor's blood vessels, causing hemorrhagic necrosis and

ultimately, the death of cancerous cells.[1]

Q5: What is the current clinical status of EBC-46?

A5: An EBC-46-based medication, under the brand name STELFONTA®, has been approved

by the European Medicines Agency and the U.S. Food and Drug Administration for the

treatment of mast cell cancer in dogs.[1] It has shown a high success rate in veterinary use and

is currently in human clinical trials for skin, head and neck, and soft tissue cancers.[1][2]

Troubleshooting Guide: EBC-46 Synthesis
This guide addresses potential issues in the synthetic process, based on the published

breakthrough by Stanford University researchers.
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Issue Potential Cause Recommended Solution

Low yield of the final EBC-46

product.

Inefficient conversion of the

starting material, phorbol.

- Ensure the purity of the

phorbol starting material, which

can be derived from croton oil.

- Optimize reaction conditions

(temperature, solvent, catalyst)

for the initial transformation

steps.

Incorrect stereochemistry or

placement of oxygen atoms on

the B ring.

Ineffective control during the

oxidation steps.

- Review and strictly adhere to

the protocols for the multi-step

process of introducing oxygen

atoms. - Utilize advanced

analytical techniques (e.g.,

NMR, Mass Spectrometry) to

verify the structure at each key

step. - Employ computer

modeling to better understand

the reaction mechanism and

potential side reactions.[1]

Difficulty in purifying the final

compound.

Presence of closely related

analogs or unreacted starting

materials.

- Employ multi-step purification

techniques, such as column

chromatography followed by

HPLC. - Consider

derivatization of impurities to

facilitate their removal.

Inconsistent biological activity

of the synthesized EBC-46.

Impurities or incorrect

molecular conformation.

- Confirm the final product's

purity and structure using high-

resolution analytical methods. -

Perform in vitro PKC activation

assays to validate the

biological activity against a

known standard.

Experimental Protocols
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Key Experiment: Scalable Synthesis of EBC-46
While the detailed, step-by-step protocol is proprietary, the overall methodology developed by

Stanford University researchers is as follows:

Starting Material: The synthesis begins with phorbol, an abundant plant-based material.[1]

Core Synthesis: A series of chemical transformations are performed to modify the phorbol

backbone.

Key Challenge - B Ring Oxidation: A critical phase of the synthesis involves the precise and

stereoselective addition of oxygen atoms to the B ring of the molecule. This is essential for

the compound's ability to interact with Protein Kinase C.[1]

Final Steps: Subsequent steps involve the esterification of the molecule to yield Tigilanol

Tiglate.

Purification: The final product is purified to a high degree for in vitro and in vivo studies.

Quantitative Data
Phase I Human Clinical Trial Results for Intratumoral
EBC-46 (Tigilanol Tiglate)
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Metric Value Reference

Number of Patients Enrolled 22 [2]

Maximum Administered Dose 3.6 mg/m² [2][3]

Maximum Tolerated Dose Not Reached [2][3]

Treatment-Emergent Adverse

Events
160 [2][3]

Serious Adverse Events
2 (Upper airway obstruction,

septicemia)
[2][3]

Dose-Limiting Toxicity 1 (Upper airway obstruction) [2][3]

Overall Treatment Response 6 out of 22 patients [2][3]

Complete Response 4 out of 22 patients [2]
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Caption: Mechanism of action of EBC-46 in solid tumors.

Experimental Workflow: EBC-46 Synthesis
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Caption: Simplified workflow for the synthetic production of EBC-46.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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